molecular formula C8H16N2O B1287533 1-Acetyl-4-(methylamino)piperidine CAS No. 139062-96-7

1-Acetyl-4-(methylamino)piperidine

Cat. No.: B1287533
CAS No.: 139062-96-7
M. Wt: 156.23 g/mol
InChI Key: RSEPODZAQBVPOS-UHFFFAOYSA-N
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Description

1-Acetyl-4-(methylamino)piperidine is a chemical compound with the molecular formula C8H16N2O It is a piperidine derivative, characterized by the presence of an acetyl group at the 1-position and a methylamino group at the 4-position of the piperidine ring

Biochemical Analysis

Biochemical Properties

1-Acetyl-4-(methylamino)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways such as the Akt/mTOR pathway, which plays a crucial role in cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including liver toxicity and impaired cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. Additionally, the compound can influence oxidative phosphorylation, a key metabolic process that generates ATP, the primary energy currency of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For example, it has been shown to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . For instance, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-(methylamino)piperidine can be synthesized through several methods. One common approach involves the acetylation of 4-(methylamino)piperidine. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-(methylamino)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.

Scientific Research Applications

1-Acetyl-4-(methylamino)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(methylamino)piperidine involves its interaction with specific molecular targets and pathways. The acetyl and methylamino groups play crucial roles in its binding to target molecules, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom, widely used in organic synthesis.

    4-Methylpiperidine: Similar to piperidine but with a methyl group at the 4-position.

    1-Acetylpiperidine: Similar to 1-Acetyl-4-(methylamino)piperidine but lacks the methylamino group.

Uniqueness: this compound is unique due to the presence of both acetyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in simpler piperidine derivatives.

Properties

IUPAC Name

1-[4-(methylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPODZAQBVPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599642
Record name 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139062-96-7
Record name 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.9 g of methylamine in 50 ml of ethanol are added to 14.4 g of 1-acetyl-4-oxopiperidine in 100 ml of ethanol. The mixture is then hydrogenated in the presence of platinum oxide at room temperature and atmospheric pressure, filtered and evaporated.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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